![molecular formula C13H26N2O B13324301 3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
3-Propyl-[1,4'-bipiperidin]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-[1,4’-bipiperidin]-4-ol is a chemical compound that belongs to the class of bipiperidines It is characterized by the presence of two piperidine rings connected by a propyl chain and a hydroxyl group attached to one of the piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core. This can be achieved by reacting piperidine with a suitable alkylating agent, such as 1,3-dihalogen propane, in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. For example, the bipiperidine core can be reacted with an alkoxide, such as sodium methoxide, to form the desired hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of 3-Propyl-[1,4’-bipiperidin]-4-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, alkyl halides, and other substituting agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halides, alkylated products.
Wissenschaftliche Forschungsanwendungen
3-Propyl-[1,4’-bipiperidin]-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Propyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the bipiperidine core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-([1,4’-bipiperidin]-1’-yl)propyl]-6-methylthieno[2,3-b]quinoline-2-carboxamide
- N-(3-{[1,4’-bipiperidin]-1’-yl}propyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Uniqueness
3-Propyl-[1,4’-bipiperidin]-4-ol is unique due to its specific structural features, such as the propyl chain and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H26N2O |
|---|---|
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
1-piperidin-4-yl-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C13H26N2O/c1-2-3-11-10-15(9-6-13(11)16)12-4-7-14-8-5-12/h11-14,16H,2-10H2,1H3 |
InChI-Schlüssel |
ZPSDJSYCRWWVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CN(CCC1O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
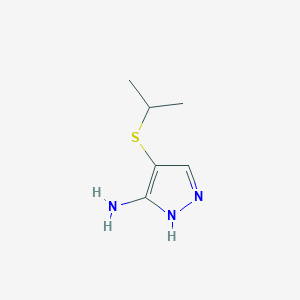
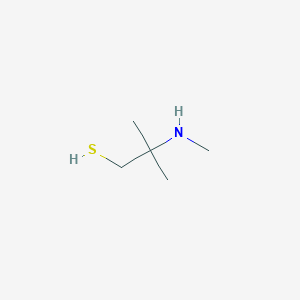

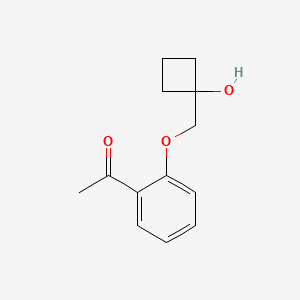
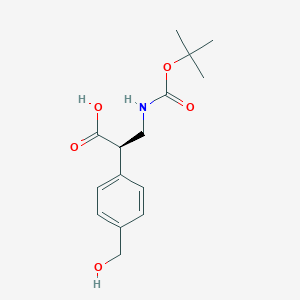

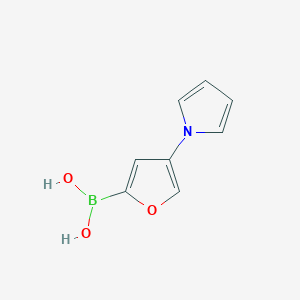
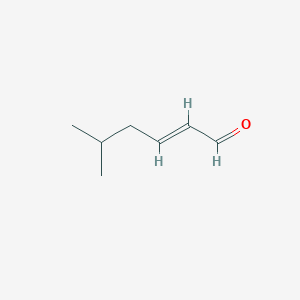


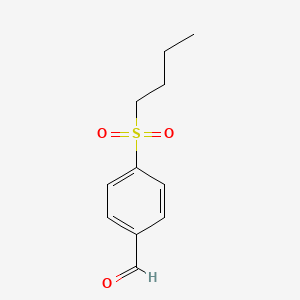
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)
